molecular formula C16H23ClN2O3S B3568881 N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3568881
M. Wt: 358.9 g/mol
InChI Key: BZINGTQERXTDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 52432, is a potent and selective antagonist of the GABA-B receptor. It was first synthesized in the late 1980s and has been widely used in scientific research to study the physiological and biochemical effects of GABA-B receptor modulation.

Mechanism of Action

CGP 52432 acts as a competitive antagonist of the GABA-B receptor, which is a G-protein-coupled receptor that is activated by the neurotransmitter GABA. The GABA-B receptor is widely distributed throughout the central nervous system and is involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
CGP 52432 has been shown to have potent and selective antagonistic effects on the GABA-B receptor, which leads to the inhibition of GABA-B receptor-mediated signaling pathways. This inhibition can result in various biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.

Advantages and Limitations for Lab Experiments

CGP 52432 has several advantages for lab experiments, including its potency and selectivity as a GABA-B receptor antagonist. However, it also has some limitations, such as its relatively low solubility in water and its potential for non-specific effects on other receptors and signaling pathways.

Future Directions

There are several future directions for the study of CGP 52432 and its effects on the GABA-B receptor. One potential area of research is the development of more potent and selective GABA-B receptor antagonists that can be used to study the physiological and pathological roles of this receptor. Another potential area of research is the investigation of the downstream signaling pathways and cellular mechanisms that are affected by GABA-B receptor modulation. Finally, the development of novel therapeutic agents that target the GABA-B receptor could have important implications for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

CGP 52432 has been widely used in scientific research to study the physiological and biochemical effects of GABA-B receptor modulation. It has been shown to have potent and selective antagonistic effects on the GABA-B receptor, which is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.

properties

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-12-10-13(17)8-9-15(12)19(23(2,21)22)11-16(20)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZINGTQERXTDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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